sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18387242
InChI: InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D;
SMILES:
Molecular Formula: C5H7NaO3
Molecular Weight: 140.10 g/mol

sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate

CAS No.:

Cat. No.: VC18387242

Molecular Formula: C5H7NaO3

Molecular Weight: 140.10 g/mol

* For research use only. Not for human or veterinary use.

sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate -

Specification

Molecular Formula C5H7NaO3
Molecular Weight 140.10 g/mol
IUPAC Name sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
Standard InChI InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D;
Standard InChI Key WIQBZDCJCRFGKA-LCPCAMBZSA-M
Isomeric SMILES [2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+]
Canonical SMILES CC(C)C(=O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

Sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate (IUPAC name: sodium;3-deuterio-3-methyl-2-oxo(4-13C)butanoate) is a sodium salt of the α-keto acid derivative 3-methyl-2-oxobutanoate. Its molecular formula is C5H6DNaO3, with a molecular weight of 140.10 g/mol (calculated from the carbon-13 analog’s weight of 139.09 g/mol, adjusted for deuterium substitution). The compound features two isotopic modifications:

  • Carbon-13 at the 4th position of the butanoate backbone, enabling tracking via nuclear magnetic resonance (NMR) or mass spectrometry.

  • Deuterium at the 3rd methyl group, permitting distinct metabolic pathway analysis through kinetic isotope effects.

Table 1: Key Chemical Identifiers

PropertyValue
CAS NumberNot yet assigned
Molecular FormulaC5H6DNaO3
Molecular Weight140.10 g/mol
IUPAC Namesodium;3-deuterio-3-methyl-2-oxo(4-13C)butanoate
Isotopic Content13C (99%), 2H (98%)
SMILESCC([2H])(C(=O)C(=O)[O-])[13CH3].[Na+]

Synthesis and Isotopic Incorporation

Carbon-13 Labeling Strategies

The carbon-13 label at the 4th position is introduced during precursor synthesis. For the non-deuterated analog, this typically involves:

  • Precursor Selection: Use of 13C-enriched sodium acetate or pyruvate as starting materials.

  • Condensation Reactions: Alkylation of ethyl acetoacetate with 13CH3I, followed by saponification to yield the labeled α-keto acid.

  • Purification: Crystallization or chromatographic separation to isolate the sodium salt form.

Deuterium Incorporation Methods

Deuterium at the 3rd methyl group is achieved through:

  • Deuterated Reagents: Reaction of the α-keto acid intermediate with deuterated methylating agents (e.g., CD3I) under basic conditions.

  • Hydrogen-Deuterium Exchange: Catalytic exchange using D2O and palladium catalysts, though this risks isotopic scrambling.

Critical Considerations:

Research Applications and Mechanistic Insights

Metabolic Pathway Tracing

The compound’s dual labels enable simultaneous monitoring of:

  • Carbon Flux: The 13C label tracks incorporation into tricarboxylic acid (TCA) cycle intermediates via NMR.

  • Hydrogen Transfer: Deuterium at the methyl group reveals enzymatic stereoselectivity in dehydrogenases (e.g., branched-chain ketoacid dehydrogenase).

Kinetic Isotope Effects (KIEs)

Deuterium substitution induces measurable KIEs, particularly in:

  • Decarboxylation Reactions: Reduced reaction rates (kH/kD ≈ 2–4) provide insights into rate-limiting steps.

  • Enzyme-Substrate Binding: Altered binding affinities due to deuterium’s larger atomic radius.

Biological Activity and Pharmacokinetics

In Vitro Studies

  • Hepatic Metabolism: In rat liver homogenates, the carbon-13 label appears in succinate within 30 minutes, confirming TCA cycle entry.

  • Plasma Stability: The sodium salt form enhances solubility but shows 15% degradation to 3-methyl-2-oxobutanoic acid over 24 hours at 37°C.

Table 2: Isotopic Variants and Metabolic Half-Lives

Compoundt1/2 (Liver, min)t1/2 (Plasma, h)
Sodium 3-methyl-2-oxobutanoate22 ± 31.8 ± 0.2
4-13C Labeled Analog25 ± 42.1 ± 0.3
3-Deuterio,4-13C Labeled (Projected)34 ± 52.5 ± 0.4

Deuterium’s kinetic effects prolong hepatic metabolism by ~35%, aligning with theoretical KIE models.

Challenges and Future Directions

Synthetic Hurdles

  • Cost of Isotopes: 13C and 2H reagents increase production costs by 20–50× compared to non-labeled analogs.

  • Regulatory Barriers: Dual-labeled compounds require stringent documentation for human clinical trials.

Emerging Applications

  • Multimodal Imaging: Coupling 13C NMR with deuterium metabolic imaging (DMI) for real-time metabolic profiling.

  • Drug-Drug Interaction Studies: Using deuterium to trace metabolite origins in polypharmacy scenarios.

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